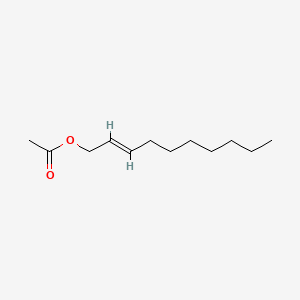
Acetic acid trans-2-decen-1-YL ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2E-Decenyl acetate is a carboxylic ester.
Acetic acid trans-2-decen-1-YL ester is a natural product found in Apis dorsata and Apis florea with data available.
Aplicaciones Científicas De Investigación
Electrochemical Sensors
Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) (PTAE) has been utilized in the development of electrochemical hybridization sensors. The sensitivity and detection limits of these sensors have been enhanced by using PTAE as a conducting polymer, demonstrating its potential in biological recognition and monitoring through electrochemical signals (Cha et al., 2003).
Flavor and Fragrance Industry
The use of organic esters, including aliphatic esters like Acetic acid trans-2-decen-1-YL ester, is prevalent in the flavor and fragrance industries. These esters are employed as solvents, flavors, and fixatives, with their production often involving biocatalytic processes for better quality outcomes (Yadav & Trivedi, 2003).
Luminescent Compounds
Research into compounds like [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester, which are structurally related to this compound, has shown promising applications in metal sensing and as laser dyes due to their high luminescence and fluorescence properties (Grummt et al., 2007).
Synthesis of Natural Flavor Esters
Enzymatic processes, particularly those catalyzed by lipases, have been used to synthesize flavor esters like this compound. Such processes are significant for their green chemistry aspects and high yields in producing natural flavor esters (Bayout et al., 2020).
Large-scale Ester Synthesis
The large-scale synthesis of esters, like (Z)-3-hexen-1-yl acetate, related to this compound, has been demonstrated using immobilized lipase catalysis. This approach offers a scalable, efficient method for producing such esters, important for industrial applications (Bourg-Garros et al., 1998).
Propiedades
Fórmula molecular |
C12H22O2 |
|---|---|
Peso molecular |
198.3 g/mol |
Nombre IUPAC |
[(E)-dec-2-enyl] acetate |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h9-10H,3-8,11H2,1-2H3/b10-9+ |
Clave InChI |
LUMRROIRFJRWNX-MDZDMXLPSA-N |
SMILES isomérico |
CCCCCCC/C=C/COC(=O)C |
SMILES |
CCCCCCCC=CCOC(=O)C |
SMILES canónico |
CCCCCCCC=CCOC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



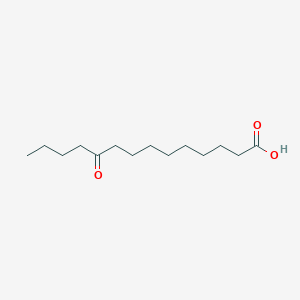

![(2Z)-2-(4,5-dihydrobenzo[e][1,3]benzodithiol-2-ylidene)-4,5-dihydrobenzo[e][1,3]benzodithiole](/img/structure/B1637674.png)
![4-[(2E)-3-phenylprop-2-en-1-yl]morpholine](/img/structure/B1637677.png)

ammonium chloride](/img/structure/B1637685.png)
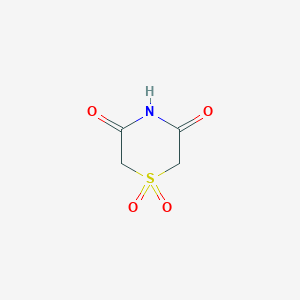

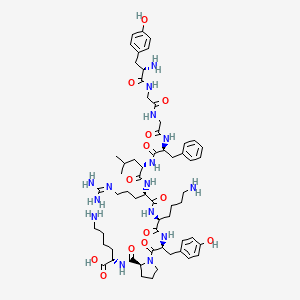
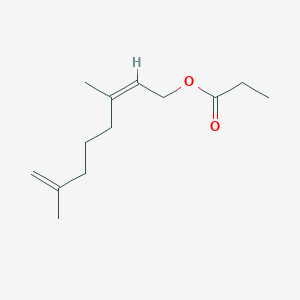



![[(3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3S)-3-(9-phenylnonanoyloxy)tetradecanoyl]amino]-5-sulfooxyoxan-4-yl] 9-phenylnonanoate](/img/structure/B1637721.png)